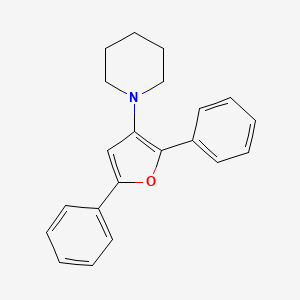

2,5-Diphenyl-3-piperidinofuran

Descripción

2,5-Diphenyl-3-piperidinofuran is a substituted furan derivative featuring phenyl groups at the 2- and 5-positions of the furan ring and a piperidine moiety at the 3-position. The compound’s structure combines aromatic and heterocyclic components, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Propiedades

Fórmula molecular |

C21H21NO |

|---|---|

Peso molecular |

303.4 g/mol |

Nombre IUPAC |

1-(2,5-diphenylfuran-3-yl)piperidine |

InChI |

InChI=1S/C21H21NO/c1-4-10-17(11-5-1)20-16-19(22-14-8-3-9-15-22)21(23-20)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |

Clave InChI |

NVPZVAGUXFLJSE-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues in the Dihydrofuran Family

Compound : 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (CCDC 1828960)

- Substituents : Four phenyl groups (2,2,5,5-positions), two bromine atoms (3,4-positions), and a partially saturated furan ring.

- Key Features: Hexasubstituted dihydrofuran core with Br⋯Br contacts (3.443 Å) and C—H⋯H interactions (2.25–2.34 Å) stabilizing the crystal lattice . Steric hindrance from tetraphenyl groups reduces conformational flexibility compared to 2,5-Diphenyl-3-piperidinofuran.

- Reactivity: Bromine atoms enable halogen bonding and nucleophilic substitution, unlike the non-halogenated target compound.

Table 1: Substituent Comparison

Piperidine-Containing Analogues

Compound : 2-(5-Methylfuran-2-yl)piperidin-3-ol ()

- Substituents : Methyl group at furan 5-position, hydroxyl at piperidine 3-position.

- Key Features: Smaller substituents (methyl vs. phenyl) reduce steric hindrance, enhancing solubility. Hydroxyl group enables hydrogen bonding, contrasting with the non-polar phenyl groups in the target compound.

Compound : 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-amine ()

- Substituents : Dimethylfuran linked to a pyrazole-amine.

- Key Features :

- Pyrazole introduces hydrogen-bonding capability and aromaticity, differing from the piperidine’s basicity.

- Dimethyl groups lower melting points compared to diphenyl derivatives.

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.